The Mechanism of TEPP-46 on PKM2 Tetramerization: An In-depth Technical Guide
The Mechanism of TEPP-46 on PKM2 Tetramerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of TEPP-46, a potent and selective small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2). It details how TEPP-46 promotes the tetramerization of PKM2, leading to its activation and subsequent effects on cellular metabolism and signaling. This document summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and includes visualizations of the relevant pathways and workflows.
Core Mechanism: Allosteric Activation and Tetramer Stabilization
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. PKM2 can exist in different oligomeric states: a highly active tetramer and less active monomers and dimers.[1][2] In many cancer cells, PKM2 is predominantly in its dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to support anabolic processes required for cell proliferation.[3][4][5]
TEPP-46 is a potent and selective activator of PKM2 that functions by promoting and stabilizing the formation of the active tetrameric state.[1][6] It binds to a pocket at the dimer-dimer interface of the PKM2 homotetramer.[6][7] This allosteric binding mimics the effect of the endogenous activator, fructose-1,6-bisphosphate (FBP), by inducing a conformational change that favors the tetrameric assembly.[8][9] This stabilization of the tetrameric form enhances the enzyme's catalytic activity.[1]
The activation of PKM2 by TEPP-46 is refractory to inhibition by phosphotyrosine-containing proteins, which under normal conditions can bind to PKM2 and promote its less active state.[6][8] By locking PKM2 in its active tetrameric conformation, TEPP-46 ensures sustained pyruvate kinase activity even in the presence of inhibitory signals.[6][8]
Quantitative Data on TEPP-46 and PKM2 Interaction
The following table summarizes the key quantitative parameters that define the interaction between TEPP-46 and PKM2.
| Parameter | Value | Description | Reference |
| AC50 | 92 nM | The half-maximal activation concentration of TEPP-46 for recombinant PKM2. | [7][9][10] |
| Selectivity | High | TEPP-46 shows little to no activity against other pyruvate kinase isoforms such as PKM1, PKL, and PKR. | [7][9][10] |
| Effect on Km for PEP | Decrease | Similar to the endogenous activator FBP, TEPP-46 decreases the Michaelis constant (Km) of PKM2 for its substrate, phosphoenolpyruvate (PEP). | [8][11] |
| Effect on Km for ADP | No effect | TEPP-46 does not alter the Km of PKM2 for its co-substrate, adenosine (B11128) diphosphate (B83284) (ADP). | [8][11] |
Signaling Pathways and Cellular Effects of TEPP-46 Mediated PKM2 Activation
The activation of PKM2 by TEPP-46 has significant downstream effects on cellular signaling and metabolism. By promoting the conversion of PEP to pyruvate, TEPP-46 enhances the glycolytic flux towards ATP production and reduces the availability of glycolytic intermediates for anabolic pathways.[3] This metabolic shift has been shown to suppress tumor growth in preclinical models.[3][8][9]
One of the key signaling molecules affected is Hypoxia-Inducible Factor 1-alpha (HIF-1α). The dimeric form of PKM2 can translocate to the nucleus and act as a coactivator for HIF-1α, promoting the expression of genes involved in the Warburg effect.[1][2][12] By promoting the tetrameric form, TEPP-46 sequesters PKM2 in the cytoplasm, thereby inhibiting the nuclear functions of dimeric PKM2 and leading to the suppression of HIF-1α accumulation and its downstream targets.[1]
Figure 1: TEPP-46 promotes the formation of the active PKM2 tetramer, enhancing glycolysis and reducing the nuclear function of dimeric PKM2.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TEPP-46 on PKM2.
Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PKM2 in the presence and absence of TEPP-46 by coupling the production of pyruvate to the lactate (B86563) dehydrogenase (LDH) reaction.
Principle: The conversion of NADH to NAD+ by LDH is monitored by the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the PK activity.
Materials:
-
Recombinant human PKM2 protein
-
TEPP-46
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP)
-
Coupling Enzyme: Lactate dehydrogenase (LDH)
-
Cofactor: NADH
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of TEPP-46 in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of TEPP-46 to the wells. Include a DMSO control.
-
Add a fixed concentration of recombinant PKM2 to each well.
-
Add ADP, LDH, and NADH to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding PEP to all wells.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the rate of NADH consumption (decrease in A340) for each concentration of TEPP-46.
-
Plot the PK activity against the TEPP-46 concentration to determine the AC50.
Figure 2: Workflow for the pyruvate kinase activity assay.
Size-Exclusion Chromatography (SEC) for Oligomeric State Analysis
SEC separates molecules based on their size, allowing for the differentiation of PKM2 monomers, dimers, and tetramers.
Principle: Larger molecules (tetramers) elute earlier from the column than smaller molecules (dimers and monomers).
Materials:
-
Recombinant human PKM2 protein
-
TEPP-46
-
SEC Column (e.g., Superdex 200)
-
SEC Buffer: PBS or other suitable buffer
-
HPLC or FPLC system
-
Fraction collector
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Equilibrate the SEC column with SEC buffer.
-
Incubate recombinant PKM2 with either DMSO (control) or TEPP-46 for 30 minutes at room temperature.
-
Inject the sample onto the equilibrated SEC column.
-
Run the chromatography at a constant flow rate.
-
Collect fractions of the eluate.
-
Analyze the collected fractions by SDS-PAGE and Western blotting using an anti-PKM2 antibody to identify the fractions containing PKM2.
-
Compare the elution profiles of the DMSO- and TEPP-46-treated samples to observe the shift towards the tetrameric form.
Chemical Cross-linking Assay
This assay uses a cross-linking agent to covalently link subunits of PKM2, allowing for the visualization of the different oligomeric states on an SDS-PAGE gel.
Principle: The cross-linker will create covalent bonds between closely associated PKM2 subunits. The resulting complexes (monomers, dimers, tetramers) can be separated by size using SDS-PAGE.
Materials:
-
Cell lysates or recombinant PKM2
-
TEPP-46
-
Cross-linking agent: Disuccinimidyl suberate (B1241622) (DSS) or similar
-
Quenching solution: Tris-HCl
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells or recombinant PKM2 with DMSO or TEPP-46.
-
Add the cross-linking agent (e.g., 250 µM DSS) and incubate for 30 minutes at room temperature.[1]
-
Quench the reaction by adding a quenching solution.
-
Denature the samples in SDS-PAGE loading buffer.
-
Separate the cross-linked products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an anti-PKM2 antibody.
-
Visualize the bands corresponding to monomeric, dimeric, and tetrameric PKM2 and compare the band intensities between treatments.
Figure 3: Workflow for the chemical cross-linking assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a ligand to its target protein in a cellular environment.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This is detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Materials:
-
Cultured cells
-
TEPP-46
-
PBS and lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cultured cells with DMSO or TEPP-46 for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Centrifuge the heated samples to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PKM2 in each sample by Western blotting.
-
Plot the amount of soluble PKM2 against the temperature to generate melting curves for both DMSO- and TEPP-46-treated samples. A shift in the melting curve indicates target engagement.
Conclusion
TEPP-46 is a valuable research tool and a potential therapeutic agent that acts by specifically promoting the tetramerization and activation of PKM2. Its mechanism of action involves allosteric binding to the dimer-dimer interface, which stabilizes the active tetrameric conformation. This leads to a shift in cellular metabolism away from anabolic pathways and towards efficient energy production, and also impacts cellular signaling by reducing the nuclear functions of dimeric PKM2. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of TEPP-46 and other potential PKM2 activators.
References
- 1. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. israelsenlab.org [israelsenlab.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]
